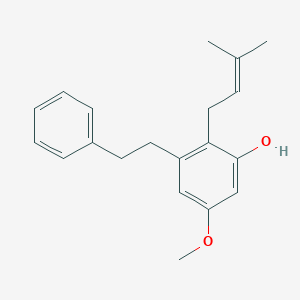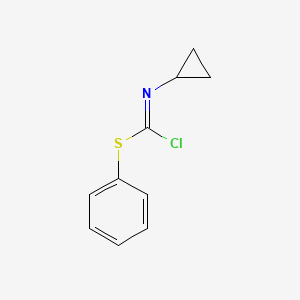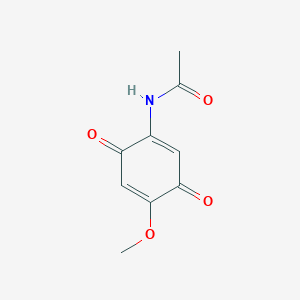![molecular formula C15H19NO B14281895 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol CAS No. 160428-34-2](/img/structure/B14281895.png)
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cycloocta[b]indole core with a hydroxyl group at the 2-position and a methyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 5,6,7,8,9,10-hexahydro-5-methylcyclohept[indole] and tosyl azide in carbon tetrachloride solution yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various reduced derivatives of the indole ring.
Applications De Recherche Scientifique
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and indole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole: Similar structure but lacks the hydroxyl and methyl groups.
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Similar core structure but different functional groups.
®-(-)-4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone: Similar ring system but different substituents.
Uniqueness
The uniqueness of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol lies in its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
160428-34-2 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
5-methyl-6,7,8,9,10,11-hexahydrocycloocta[b]indol-2-ol |
InChI |
InChI=1S/C15H19NO/c1-16-14-7-5-3-2-4-6-12(14)13-10-11(17)8-9-15(13)16/h8-10,17H,2-7H2,1H3 |
Clé InChI |
QCPWUOGDMGEFEI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCCCCC2)C3=C1C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


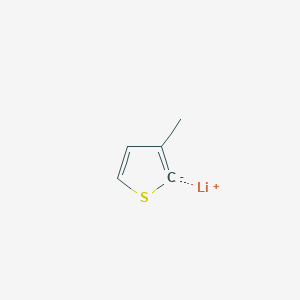
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)

![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
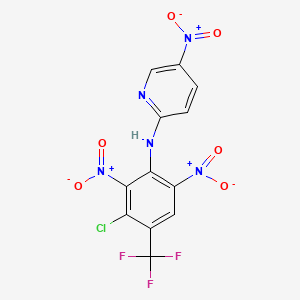


![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
